molecular formula C16H14N2O4S B14039441 Ethanone, 1-[4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-

Ethanone, 1-[4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-

Cat. No.: B14039441
M. Wt: 330.4 g/mol
InChI Key: PJNZKEZHZFXYKG-UHFFFAOYSA-N
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Description

The compound Ethanone, 1-[4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- is a pyrrolo[2,3-b]pyridine derivative characterized by a methoxy group at position 4 and a phenylsulfonyl group at position 1 of the heterocyclic core. Its molecular formula is C₁₆H₁₃N₂O₃S, with a molar mass of 325.36 g/mol (exact mass: 325.0647). The phenylsulfonyl moiety enhances stability and may influence biological activity by modulating electronic properties, while the methoxy group contributes to solubility and steric effects . This compound is primarily utilized in pharmaceutical research as a precursor or intermediate in kinase inhibitor synthesis .

Properties

IUPAC Name

1-[1-(benzenesulfonyl)-4-methoxypyrrolo[2,3-b]pyridin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-11(19)13-10-18(16-15(13)14(22-2)8-9-17-16)23(20,21)12-6-4-3-5-7-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNZKEZHZFXYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=NC=CC(=C12)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview of the Pyrrolo[2,3-b]pyridine Core Synthesis

The pyrrolo[2,3-b]pyridine scaffold is typically constructed either by cyclization reactions starting from appropriately substituted pyrrole derivatives or by functionalization of preformed azaindole cores.

  • Starting from Pyrrole Derivatives:
    Synthetic routes involve condensation of pyrrole precursors with aldehydes or nitriles, followed by cyclization under dehydrating conditions to form the fused pyrrolo[2,3-b]pyridine ring system. For example, Schneller et al. reported synthesis of substituted pyrrolo[3,2-c]pyridine derivatives starting from ethyl 1-benzyl-3-(ethoxycarbonyl)pyrrole-2-acetate, which was converted through amide formation and dehydration to the fused heterocycle. This approach can be adapted for pyrrolo[2,3-b]pyridines by varying substituents and cyclization conditions.

  • Starting from 7-Azaindole Precursors:
    Another common approach uses 7-azaindole (pyrrolo[2,3-b]pyridine) derivatives as scaffolds, which are then selectively functionalized at desired positions. Functional group transformations include halogenation, nucleophilic aromatic substitution, and cross-coupling reactions.

Introduction of the Phenylsulfonyl Protecting Group on the Pyrrole Nitrogen

The phenylsulfonyl group is commonly used to protect the nitrogen of the pyrrole ring to control regioselectivity and reactivity during subsequent transformations.

  • Phenylsulfonylation Procedure:
    Treatment of the pyrrolo[2,3-b]pyridine or indole precursor with benzenesulfonyl chloride in the presence of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0°C to room temperature results in N-phenylsulfonylation with high yield (around 90%). The reaction proceeds via deprotonation of the pyrrole nitrogen by NaH followed by nucleophilic attack on benzenesulfonyl chloride.
Reagents Conditions Yield (%) Notes
NaH, benzenesulfonyl chloride THF, 0°C to RT, 1–24 h ~90 High purity after column chromatography

Functionalization at the 4-Position: Introduction of the Methoxy Group

The 4-methoxy substituent on the pyrrolo[2,3-b]pyridine ring is introduced via nucleophilic aromatic substitution or condensation reactions on electron-deficient intermediates.

  • Nucleophilic Aromatic Substitution:
    A nitro-substituted chloroheterocycle intermediate can be reacted with sodium methoxide to substitute the chlorine at the 4-position with a methoxy group. This reaction often proceeds with concomitant desulfonylation of the nitrogen protecting group, which can be controlled or reversed in later steps.
Intermediate Nucleophile Conditions Outcome
4-chloro-5-nitro-pyrrolo[2,3-b]pyridine Sodium methoxide Methanol, reflux or RT 4-methoxy substitution, partial desulfonylation

Introduction of the Ethanone (Acetyl) Group at the 3-Position

The ethanone substituent at the 3-position is generally introduced via:

  • Nucleophilic Addition to Aldehyde Followed by Oxidation:
    Starting from a 3-formylpyrrolo[2,3-b]pyridine intermediate, nucleophilic addition of phenylmagnesium bromide (a Grignard reagent) forms a secondary alcohol, which is then oxidized (e.g., using manganese dioxide, MnO2) to yield the ketone (ethanone) functionality at the 3-position.
Step Reagents/Conditions Yield (%) Notes
Nucleophilic addition Phenylmagnesium bromide, ether Moderate Forms secondary alcohol
Oxidation MnO2, room temperature Good Converts alcohol to ketone

Cross-Coupling Reactions for Substituent Installation

Suzuki-Miyaura cross-coupling is a key reaction used to install aryl substituents on the pyrrolo[2,3-b]pyridine core, especially at the 3- and 5-positions.

  • Suzuki Coupling with Boronic Acids:
    Protected pyrrolo[2,3-b]pyridine iodides or bromides are reacted with arylboronic acids in the presence of palladium catalysts to introduce various aryl groups. Protection of the pyrrole nitrogen as a phenylsulfonyl group is often necessary to avoid side reactions and improve regioselectivity.
Substrate Coupling Partner Catalyst/Conditions Yield (%) Notes
3-iodo- or 5-bromo-pyrrolo[2,3-b]pyridine (N-phenylsulfonyl protected) 3,4-dimethoxyphenylboronic acid or phenylboronic acid Pd(PPh3)4, base, reflux or microwave 20–70% Regioselective arylation

Deprotection of the Phenylsulfonyl Group

After the necessary substitutions are installed, the phenylsulfonyl protecting group can be removed under basic conditions:

  • Deprotection Method:
    Heating the phenylsulfonyl-protected pyrrolo[2,3-b]pyridine with morpholine or other amines under basic conditions efficiently removes the phenylsulfonyl group to liberate the free pyrrole nitrogen.
Deprotection Agent Conditions Yield (%) Notes
Morpholine, base Heating, reflux Good Clean removal of phenylsulfonyl

Summary Table of Key Preparation Steps

Step No. Transformation Reagents/Conditions Key Intermediate/Product Yield (%)
1 Pyrrolo[2,3-b]pyridine core synthesis Cyclization from pyrrole derivatives or azaindole precursors Pyrrolo[2,3-b]pyridine scaffold Variable
2 N-Phenylsulfonyl protection NaH, benzenesulfonyl chloride, THF N-phenylsulfonyl-pyrrolo[2,3-b]pyridine ~90
3 4-Methoxy substitution Sodium methoxide, methanol 4-methoxy-pyrrolo[2,3-b]pyridine derivative Moderate
4 3-Ethanone installation Phenylmagnesium bromide, MnO2 oxidation 3-acetyl-pyrrolo[2,3-b]pyridine derivative Good
5 Suzuki cross-coupling Pd catalyst, arylboronic acids Arylated pyrrolo[2,3-b]pyridine derivatives 20–70
6 Phenylsulfonyl deprotection Morpholine, base, heating Free pyrrolo[2,3-b]pyridine nitrogen compound Good

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Ethanone, 1-[4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, a complex organic compound belonging to the pyrrolopyridine class, has diverse applications in scientific research due to its unique structural features. The compound features a pyrrolopyridine core with methoxy and phenylsulfonyl substituents, giving it potential for various biological activities and uses in medicinal chemistry.

Scientific Research Applications

  • Chemistry Ethanone, 1-[4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- is used as a building block in synthesizing more complex organic molecules. Its structural components can be modified to enhance biological activity or tailor properties for specific applications.
  • Biology This compound is studied for its potential biological activities, with research aimed at elucidating the mechanisms behind these effects. Compounds with similar structures have demonstrated promise in various therapeutic areas.
  • Medicine Research is ongoing to explore its potential as a therapeutic agent in various diseases. Interaction studies are essential to understanding how it interacts with biological targets, providing insights into its pharmacological profile and therapeutic potential.

Structural Similarity and Uniqueness
Several compounds share structural similarities with Ethanone, 1-[4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, including:

  • 4-Methoxy-N-(phenylsulfonyl)aniline (similar sulfonamide structure)
  • 1-(4-Methoxyphenyl)ethanone (contains methoxy and carbonyl functionalities)
  • 5-Methylpyrrolo[2,3-b]pyridine (related pyrrolopyridine framework)

Ethanone, 1-[4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- is unique because of its specific combination of a pyrrolopyridine core with methoxy and phenylsulfonyl substituents. This structural arrangement may confer unique chemical reactivity and biological properties not found in other similar compounds.

Potential Therapeutic Applications

Pyrrolopyridine derivatives have demonstrated potential as therapeutic agents. For instance, pyrrolo[3,2-c]pyridine derivatives have shown potential inhibitory effects . A study identified compound 1r as a potent and selective FMS kinase inhibitor, more potent than the lead compound KIST101029 . Additionally, a pyrrolopyridine-based scaffold, STP0404, has shown promise as a highly potent and safe allosteric HIV-1 inhibitor, with potential for clinical trials .

Table of Compounds with Structural Similarities

Compound NameStructural Features
4-Methoxy-N-(phenylsulfonyl)anilineSimilar sulfonamide structure
1-(4-Methoxyphenyl)ethanoneContains methoxy and carbonyl functionalities
5-Methylpyrrolo[2,3-b]pyridineRelated pyrrolopyridine framework

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can participate in hydrogen bonding and other interactions, while the pyrrolo[2,3-b]pyridine core can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of the target compound are compared below with analogs differing in substituents, halogenation, or sulfonyl modifications.

Structural Analogues

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Applications/Notes References
Ethanone, 1-[4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- 4-OCH₃, 1-SO₂Ph C₁₆H₁₃N₂O₃S 325.36 Not reported Kinase inhibitor intermediate
Ethanone, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- 4-Cl, 1-SO₂Ph C₁₅H₁₁ClN₂O₃S 334.78 Not reported Antibacterial research
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (9a) 3-COCH₂Br C₉H₆BrN₂O 255.06 280–282 Cross-coupling reactions
2,2,2-Trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (BP 5766) 3-COCF₃ C₉H₅F₃N₂O 214.15 Not reported Fluorinated bioactive scaffolds
1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanone (CAS 83393-46-8) Unsubstituted core C₉H₈N₂O 160.17 Not reported Base structure for derivatization

Key Comparisons

Substituent Effects :

  • Electron-Withdrawing Groups (Cl, Br, SO₂Ph) : Chloro and bromo substituents (e.g., 4-Cl in , 3-Br in ) increase electrophilicity, enhancing reactivity in cross-coupling reactions. The phenylsulfonyl group improves thermal stability but may reduce membrane permeability .
  • Electron-Donating Groups (OCH₃) : The methoxy group in the target compound increases solubility in polar solvents compared to halogenated analogs .
  • Fluorinated Derivatives (CF₃) : Trifluoromethyl groups (e.g., BP 5766) enhance metabolic stability and binding affinity in drug design .

Physical Properties :

  • Brominated derivatives (e.g., 9a) exhibit higher melting points (280–282°C) due to stronger intermolecular halogen bonding .
  • Methylated analogs (e.g., 9b in , MP: 116–117°C) show lower thermal stability, likely due to reduced molecular symmetry.

Biological Relevance :

  • Sulfonyl-containing compounds (e.g., target compound, ) are prevalent in kinase inhibitors due to their ability to occupy hydrophobic pockets in enzyme active sites .
  • Halogenated derivatives (e.g., 4-Cl in ) are explored for antibacterial activity, leveraging halogen-bond interactions with target proteins .

Biological Activity

Ethanone, 1-[4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anti-inflammatory, analgesic, and antibacterial activities based on recent research findings.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-b]pyridine core structure, which is known for its diverse biological activities. The specific functional groups attached to this core, such as the methoxy and phenylsulfonyl groups, play crucial roles in modulating its biological effects.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrrolopyridines exhibit significant anti-inflammatory properties. For instance, a study highlighted that certain fused pyrrole compounds showed promising activity in inhibiting pro-inflammatory cytokines and demonstrated notable in vivo anti-inflammatory effects in animal models. Specifically, compounds similar to Ethanone showed inhibition rates comparable to standard anti-inflammatory drugs like diclofenac at various time intervals post-administration .

Table 1: Anti-inflammatory Activity of Pyrrolopyridine Derivatives

CompoundInhibition Rate (%)Time Interval (hours)
3i21.671
3i26.042
3i29.303
3i31.284
3l19.971
3l30.052
3l36.333
3l36.614

Analgesic Activity

The analgesic properties of pyrrolopyridine derivatives have also been investigated. In one study, compounds were tested using the "writhing" test in mice, revealing that some derivatives exhibited analgesic effects comparable to morphine. The ED50 values indicated that certain modifications to the pyrrolopyridine structure could enhance analgesic efficacy .

Table 2: Analgesic Activity (ED50 Values)

CompoundED50 (mg/kg)
Morphine2.44
Aspirin39.15
Pyrrolopyridine A0.67
Pyrrolopyridine B1.10

Antibacterial Activity

Pyrrole and its derivatives have been noted for their antibacterial properties against various pathogens. Research indicates that certain modifications can lead to enhanced activity against Gram-positive and Gram-negative bacteria, with specific MIC values reported for several derivatives . The mechanism of action often involves interference with bacterial DNA gyrase, a crucial enzyme for bacterial replication.

Case Studies

  • Anti-inflammatory Study : A series of pyrrolopyridine derivatives were synthesized and evaluated for their ability to inhibit cytokine production in vitro and reduce inflammation in vivo. Results showed that specific compounds had a significant impact on reducing inflammation markers in animal models compared to control groups.
  • Analgesic Testing : In a comparative study using various analgesics, derivatives of Ethanone demonstrated potential as effective pain relievers with lower toxicity profiles than traditional opioids.

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